molecular formula C17H20N4O6S2 B3007629 2-(4-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)phenoxy)acetamide CAS No. 2034592-62-4

2-(4-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)phenoxy)acetamide

Cat. No.: B3007629
CAS No.: 2034592-62-4
M. Wt: 440.49
InChI Key: SQWAHXKXYMOJSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)phenoxy)acetamide is a useful research compound. Its molecular formula is C17H20N4O6S2 and its molecular weight is 440.49. The purity is usually 95%.
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Scientific Research Applications

Design and Synthesis of Analog Compounds

  • Glutaminase Inhibitors : Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including compounds with structural similarities to the chemical , have been synthesized and evaluated for their potential as glutaminase inhibitors. These inhibitors are significant for their therapeutic potential in inhibiting kidney-type glutaminase (GLS), with applications in cancer treatment. Certain analogs have shown similar potency to BPTES with improved solubility, and have demonstrated efficacy in attenuating the growth of human lymphoma B cells both in vitro and in mouse xenograft models (Shukla et al., 2012).

  • Antibacterial Drug Impurities : Research has also focused on the synthesis of compounds as impurities in the production of antibacterial drugs, such as Sulfamethizole. The process involved the reaction of similar thiadiazole compounds with other chemical agents, highlighting the importance of understanding the chemical synthesis and potential impurities in pharmaceutical production (Talagadadeevi et al., 2012).

Biological Activities and Applications

  • Photosensitizers for Cancer Treatment : Compounds with benzenesulfonamide derivative groups, including similar thiadiazole structures, have been synthesized and characterized for their potential in photodynamic therapy (PDT) against cancer. These compounds have demonstrated good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, making them potential candidates as Type II photosensitizers for cancer treatment (Pişkin et al., 2020).

  • Cobalt(III) Complexes for Potential Applications : Research on compartmental ligands derived from acetazolamide, a compound structurally related to the chemical , has led to the synthesis of cobalt(III) complexes. These studies contribute to the understanding of molecular structures and potential applications in various fields, including catalysis and material science (Crane et al., 2004).

Properties

IUPAC Name

2-[4-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethylsulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O6S2/c1-20-15-4-2-3-5-16(15)21(29(20,25)26)11-10-19-28(23,24)14-8-6-13(7-9-14)27-12-17(18)22/h2-9,19H,10-12H2,1H3,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWAHXKXYMOJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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